Cas no 392-09-6 (Methyl 2-fluoro-4-nitrobenzoate)

Methyl 2-fluoro-4-nitrobenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-fluoro-4-nitrobenzoate
- METHYL 2-FLUORO-4-NITROBENZENECARBOXYLATE
- Methyl-2-fluoro-4-nitrobenzoate
- 2-Fluoro-4-nitrobenzoic acid methyl ester
- Benzoic acid, 2-fluoro-4-nitro-, methyl ester
- KSC495I2T
- KJCVCRCYCOWPFY-UHFFFAOYSA-N
- AB2904
- SBB092414
- CM12775
- AB45246
- 2-fluoro-4-nitro-benzoic acid methyl es
- A20484
- DTXSID70192441
- MFCD08444028
- benzoic acid, 2-fluoro-4-nitro-, methyl ester;2-fluoro-4-nitrobenzoic acid methyl ester;
- AKOS005072444
- 2-fluoro-4-nitro-benzoic acid methyl ester
- EINECS 206-873-6
- 392-09-6
- Methyl2-fluoro-4-nitrobenzoate
- CS-W005079
- SCHEMBL1459233
- UNII-L54H5WG7HG
- NS00030544
- AM20061018
- L54H5WG7HG
- EN300-107563
- SY046551
- EA-0715
- DTXCID80114932
-
- MDL: MFCD08444028
- インチ: 1S/C8H6FNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3
- InChIKey: KJCVCRCYCOWPFY-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C(C([H])=C([H])C=1C(=O)OC([H])([H])[H])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 199.02800
- どういたいしつりょう: 199.02808583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.1
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.388
- ゆうかいてん: 73-75°C
- ふってん: 314.6°C at 760 mmHg
- PSA: 72.12000
- LogP: 2.04370
Methyl 2-fluoro-4-nitrobenzoate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- 危険レベル:IRRITANT
Methyl 2-fluoro-4-nitrobenzoate 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Methyl 2-fluoro-4-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A429249-5g |
Methyl 2-fluoro-4-nitrobenzoate |
392-09-6 | 97% | 5g |
$17.0 | 2025-02-26 | |
Ambeed | A429249-25g |
Methyl 2-fluoro-4-nitrobenzoate |
392-09-6 | 97% | 25g |
$42.0 | 2025-02-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046852-5g |
Methyl 2-fluoro-4-nitrobenzoate |
392-09-6 | >95% | 5g |
845.0CNY | 2021-07-07 | |
abcr | AB232580-1 g |
Methyl 2-fluoro-4-nitrobenzoate; . |
392-09-6 | 1g |
€70.20 | 2022-06-11 | ||
Enamine | EN300-107563-0.1g |
methyl 2-fluoro-4-nitrobenzoate |
392-09-6 | 95% | 0.1g |
$19.0 | 2023-10-28 | |
eNovation Chemicals LLC | D540524-5g |
Methyl-2-fluoro-4-nitrobenzoate |
392-09-6 | 97% | 5g |
$120 | 2024-05-23 | |
eNovation Chemicals LLC | D540524-10g |
Methyl-2-fluoro-4-nitrobenzoate |
392-09-6 | 97% | 10g |
$170 | 2024-05-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M47740-100g |
Methyl 2-fluoro-4-nitrobenzoate |
392-09-6 | 100g |
¥2716.0 | 2021-09-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062578-25g |
Methyl 2-fluoro-4-nitrobenzoate |
392-09-6 | 98% | 25g |
¥363.00 | 2024-05-15 | |
Enamine | EN300-107563-2.5g |
methyl 2-fluoro-4-nitrobenzoate |
392-09-6 | 95% | 2.5g |
$30.0 | 2023-10-28 |
Methyl 2-fluoro-4-nitrobenzoate 関連文献
-
1. Fluorodenitrations using tetramethylammonium fluorideNubia Boechat,James H. Clark J. Chem. Soc. Chem. Commun. 1993 921
Methyl 2-fluoro-4-nitrobenzoateに関する追加情報
Recent Advances in the Application of Methyl 2-fluoro-4-nitrobenzoate (CAS: 392-09-6) in Chemical Biology and Pharmaceutical Research
Methyl 2-fluoro-4-nitrobenzoate (CAS: 392-09-6) has emerged as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its role as a key building block in the construction of fluorinated aromatic compounds, which are increasingly important in drug design due to their enhanced metabolic stability and bioavailability. This research brief consolidates the latest findings on the applications, synthetic methodologies, and biological activities associated with this compound.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 2-fluoro-4-nitrobenzoate in the synthesis of novel kinase inhibitors. The fluorine atom at the 2-position was found to significantly improve binding affinity to target proteins, while the nitro group facilitated further functionalization through reduction and subsequent derivatization. Researchers utilized this compound to develop a series of potent and selective inhibitors for EGFR mutants, showing promising results in preclinical models of non-small cell lung cancer.
In the field of radiopharmaceuticals, a recent breakthrough reported in Nuclear Medicine and Biology (2024) described the use of Methyl 2-fluoro-4-nitrobenzoate as a precursor for 18F-labeled PET tracers. The compound's nitro group allowed for efficient radiofluorination via nucleophilic aromatic substitution, yielding high-specific-activity tracers for imaging neurodegenerative diseases. This development addresses the growing need for improved diagnostic tools in neurology and oncology.
From a synthetic chemistry perspective, several innovative approaches to modifying Methyl 2-fluoro-4-nitrobenzoate have been reported. A 2024 Organic Letters publication detailed a photocatalytic method for the selective reduction of the nitro group while preserving the ester functionality, enabling streamlined access to valuable amino derivatives. Concurrently, researchers have developed novel palladium-catalyzed cross-coupling reactions that leverage the reactivity of both the fluorine and nitro substituents.
The compound's safety profile and environmental impact have also been subjects of recent investigation. A comprehensive toxicological assessment published in Chemical Research in Toxicology (2023) established that Methyl 2-fluoro-4-nitrobenzoate exhibits low acute toxicity but requires proper handling due to potential sensitization effects. These findings have important implications for industrial-scale applications and regulatory considerations.
Looking forward, the unique properties of Methyl 2-fluoro-4-nitrobenzoate position it as a critical tool in the development of next-generation therapeutics. Ongoing research explores its potential in PROTAC (proteolysis targeting chimera) design and as a scaffold for covalent inhibitors. The compound's versatility and the recent methodological advances in its manipulation suggest it will remain a focus of chemical biology research in the coming years.
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